4-(4-Chlorophenyl)piperidine-2,6-dione
Overview
Description
4-(4-Chlorophenyl)piperidine-2,6-dione is an organic compound with the molecular formula C11H10ClNO2. It is a piperidine derivative characterized by the presence of a chlorophenyl group attached to the piperidine ring.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Chlorophenyl)piperidine-2,6-dione are currently unknown. This compound is a heterocyclic scaffold that is frequently found in numerous drugs . .
Mode of Action
It is known that this compound is a part of the core backbone of the CRBN ligand in the design of PROTAC drugs
Biochemical Pathways
As a part of the core backbone of the CRBN ligand in the design of PROTAC drugs , it may be involved in protein degradation pathways.
Result of Action
Given its role as a part of the core backbone of the CRBN ligand in the design of PROTAC drugs , it may have effects on protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylpiperidine with carbon dioxide. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)glutarimide
- 4-(4-Chlorophenyl)piperidine-2,6-quinone
- 3-(4-Chlorophenyl)piperidine-2,6-dione
Uniqueness
4-(4-Chlorophenyl)piperidine-2,6-dione is unique due to its specific structural features, such as the presence of a chlorophenyl group and the piperidine ring.
Properties
IUPAC Name |
4-(4-chlorophenyl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057843 | |
Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84803-46-3 | |
Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84803-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenyl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-(4-chlorophenyl)piperidine-2,6-dione derivatives contribute to their multireceptor binding profile?
A1: Research indicates that incorporating specific structural modifications into the this compound scaffold can significantly influence its binding affinity for dopamine and serotonin receptors. [] For instance, introducing a 4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl substituent at the nitrogen atom of the piperidine-2,6-dione ring, as seen in compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione), resulted in high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. [] This suggests that the bulky substituent, potentially through interactions like pi-stacking or hydrogen bonding, plays a crucial role in enhancing the molecule's interaction with these receptors. Further studies exploring the structure-activity relationship are crucial to optimize these interactions and develop compounds with improved selectivity and potency for specific receptor subtypes.
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